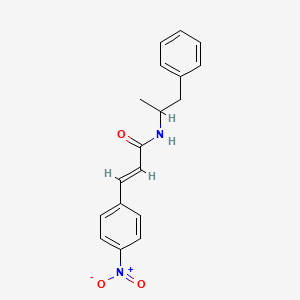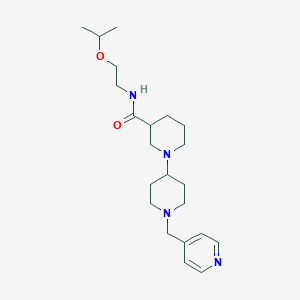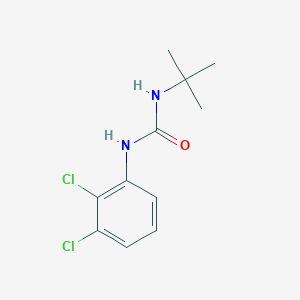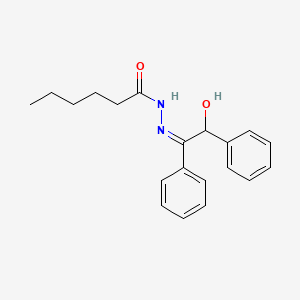
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide, also known as MPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wirkmechanismus
The mechanism of action of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide involves the inhibition of various enzymes and receptors involved in cell signaling pathways. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell proliferation and survival. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide also inhibits the activation of the nuclear factor kappa B (NF-κB) pathway, a signaling pathway that regulates inflammation and immune responses. In addition, N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been found to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In vivo studies have shown that N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has antitumor activity in various animal models of cancer and improves cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high solubility in organic solvents such as DMSO and ethanol, which makes it easy to prepare stock solutions for experiments. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide is also relatively stable under standard laboratory conditions, which allows for long-term storage. However, one of the limitations of using N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide is its relatively low water solubility, which may limit its applications in certain experiments. In addition, the mechanism of action of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide is not fully understood, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide. Another direction is the identification of the molecular targets of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide and the elucidation of its mechanism of action. This may lead to the development of new drugs targeting these molecular targets. In addition, the evaluation of the pharmacokinetics and toxicity of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide in animal models and humans may pave the way for its clinical development as a therapeutic agent. Overall, the potential applications of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide in various fields make it an attractive compound for further research and development.
Synthesemethoden
The synthesis of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide involves the reaction of N-(1-methyl-2-phenylethyl)amine with 3-(4-nitrophenyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction yields N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide as a yellow crystalline powder with a yield of approximately 50%. The purity of the synthesized N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide can be confirmed by using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In drug discovery, N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been used as a scaffold for the development of new drugs targeting various diseases.
Eigenschaften
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-14(13-16-5-3-2-4-6-16)19-18(21)12-9-15-7-10-17(11-8-15)20(22)23/h2-12,14H,13H2,1H3,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHSQUFCZAEEOC-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5440051.png)
![4-[4-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5440052.png)
![7-{[2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5440062.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5440069.png)

![1-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-N,N-dimethyl-1-oxopropan-2-amine](/img/structure/B5440097.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5440100.png)
![9-(3-allyl-4-methoxybenzyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5440101.png)
![1'-(cyclopropylcarbonyl)-N-[(5-ethylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440110.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5440124.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B5440137.png)

![2-[4-benzyl-5-oxo-3-(4-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-isopropyl-N-methylacetamide hydrochloride](/img/structure/B5440145.png)